(3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid
Overview
Description
(3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with an isopropylcarbamoyl group and a nitro group. The presence of these functional groups imparts distinct reactivity and makes it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid typically involves the following steps:
Nitration: The nitration of a suitable phenyl precursor to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and carbamoylation steps, and high-throughput palladium-catalyzed borylation processes to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Major Products Formed
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields phenolic derivatives.
Reduction: Forms amine derivatives
Scientific Research Applications
(3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition . The boronic acid group interacts with target molecules through the formation of boronate esters, which can modulate the activity of enzymes or other biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the isopropylcarbamoyl and nitro groups, making it less reactive in certain contexts.
(4-Nitrophenyl)boronic Acid: Similar nitro substitution but lacks the isopropylcarbamoyl group.
(3-Carbamoylphenyl)boronic Acid: Contains a carbamoyl group but lacks the nitro group.
Uniqueness
(3-(Isopropylcarbamoyl)-5-nitrophenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of both the isopropylcarbamoyl and nitro groups allows for specific interactions and reactions that are not possible with simpler boronic acids .
Properties
IUPAC Name |
[3-nitro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BN2O5/c1-6(2)12-10(14)7-3-8(11(15)16)5-9(4-7)13(17)18/h3-6,15-16H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKABFXJAFKIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657438 | |
Record name | {3-Nitro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-83-1 | |
Record name | B-[3-[[(1-Methylethyl)amino]carbonyl]-5-nitrophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871332-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-Nitro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.